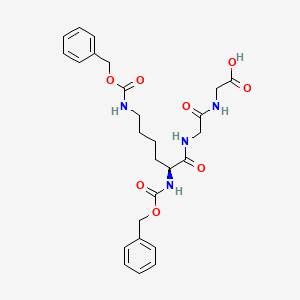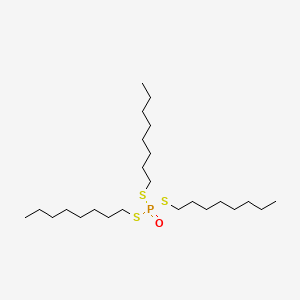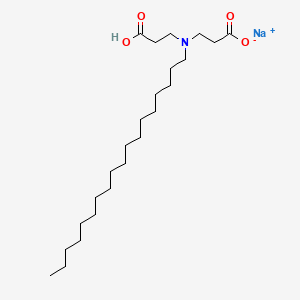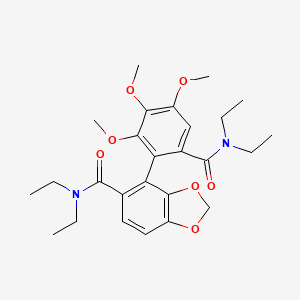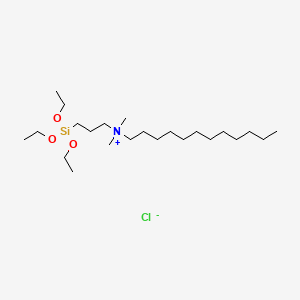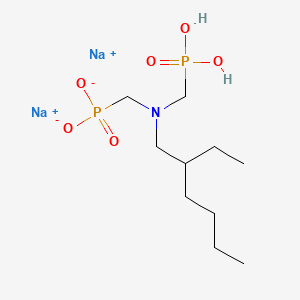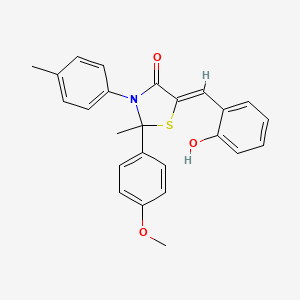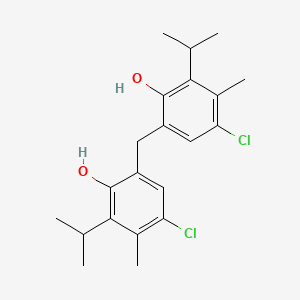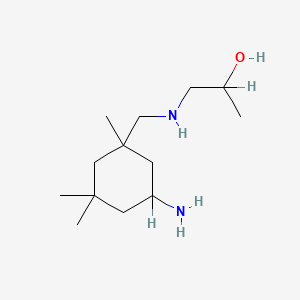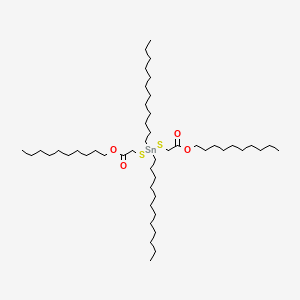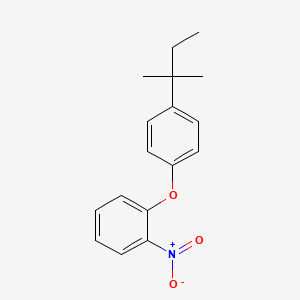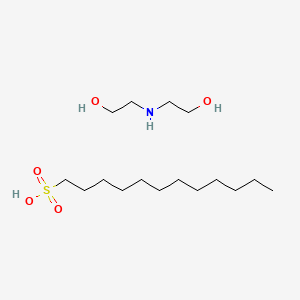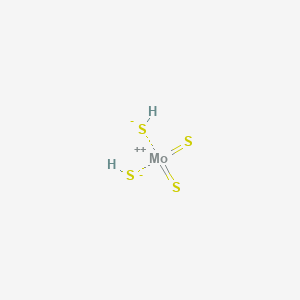
Tiomolibdic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
MoO3+4H2S→H2MoS4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tiomolibdic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: This compound can participate in substitution reactions where its sulfur atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution Reactions: These reactions typically involve ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .
Aplicaciones Científicas De Investigación
Tiomolibdic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in metal ion regulation.
Medicine: this compound is under investigation for the treatment of Wilson’s disease and certain cancers.
Industry: The compound is used in industrial processes that require the removal of heavy metals from solutions.
Mecanismo De Acción
Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.
D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.
Trientine: Another chelating agent for Wilson’s disease.
Uniqueness
Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .
Propiedades
Número CAS |
13818-85-4 |
|---|---|
Fórmula molecular |
H2MoS4 |
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
bis(sulfanylidene)molybdenum(2+);sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
Clave InChI |
IEGNLZVDENYZEJ-UHFFFAOYSA-L |
SMILES canónico |
[SH-].[SH-].S=[Mo+2]=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


